Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-8-4-7-14-11-18(10-9-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFYSLLDKUMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Scientific Research Applications
Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research focuses on its neuroprotective, antibacterial, and antiviral properties, exploring its potential in treating neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting bacterial enzymes, and interfering with viral replication. The exact molecular targets and pathways are still under investigation, but studies suggest its potential in modulating neuroinflammatory pathways and inhibiting key enzymes in bacterial and viral pathogens .
Comparison with Similar Compounds
Positional Isomerism in Carboxylate Derivatives
- Benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (): The carboxylate group is at position 3 instead of position 2.
- Ethyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (): Substitution with a phenyl group at position 1 and an ethyl ester at position 2. The ethyl ester reduces lipophilicity compared to the benzyl ester, which may influence pharmacokinetic properties.
tert-Butyl Carboxylate Derivatives ():
- tert-Butyl 6-cyano-7-(oxazolylmethoxy)-tetrahydroisoquinoline-2-carboxylates (11e, 11f): Incorporation of a cyano group and oxazolylmethoxy substituents enhances electronic diversity. Yields of 73–81% suggest efficient synthetic routes compared to other analogs.
Physicochemical Properties
Hydrogen Bonding and Crystallinity
- The hydroxyl group in Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate facilitates intermolecular hydrogen bonding, as seen in related compounds like (2/3^)-3-0-benzyl-2-benzylamino-3,4-dihydroxybutanenitrile, which forms NH/OH hydrogen bonds in its crystal lattice .
- In contrast, tert-butyl derivatives () lack hydroxyl groups, relying on weaker van der Waals interactions, which may reduce melting points and alter solubility.
Lipophilicity and Solubility
- The benzyl ester group in the target compound increases logP compared to ethyl or tert-butyl esters ().
- Methoxy and cyano substituents () may enhance solubility in polar solvents due to dipole interactions.
Key Research Findings and Data
- Crystallographic Analysis: The use of SHELX programs (SHELXL, SHELXS) and OLEX2 () is standard for resolving tetrahydroisoquinoline structures, ensuring accurate determination of bond lengths and angles.
- Synthetic Accessibility : tert-Butyl derivatives () demonstrate higher yields (81%) compared to benzyl-based analogs, likely due to steric protection during synthesis.
Biological Activity
Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (BHTIQ) belongs to a class of compounds known as tetrahydroisoquinolines (THIQs), which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of BHTIQ, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BHTIQ is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 287.34 g/mol. The presence of hydroxyl and carboxylate functional groups is believed to play a crucial role in its interaction with biological targets.
Biological Activities
BHTIQ exhibits a range of biological activities, which can be categorized as follows:
1. Antitumor Activity
- Several studies have indicated that THIQ derivatives possess antitumor properties. BHTIQ has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that BHTIQ effectively reduced cell viability in human breast cancer cells (MCF-7) through apoptosis induction.
2. Neuroprotective Effects
- BHTIQ's neuroprotective potential has been explored in the context of neurodegenerative diseases. It has been observed to mitigate oxidative stress and apoptosis in neuronal cells, suggesting its potential in treating conditions like Alzheimer's disease.
3. Antimicrobial Properties
- Research indicates that BHTIQ possesses antimicrobial activity against several bacterial strains. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antibiotics.
The mechanisms underlying the biological activities of BHTIQ are multifaceted:
- Inhibition of Enzymatic Activity: BHTIQ has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Antioxidant Activity: The compound exhibits significant antioxidant properties, reducing oxidative stress markers in vitro.
- Modulation of Neurotransmitter Systems: BHTIQ influences neurotransmitter levels, particularly dopamine and serotonin, which may contribute to its neuroprotective effects.
Case Studies
Several case studies illustrate the biological activity of BHTIQ:
| Study | Findings |
|---|---|
| Antitumor Study | BHTIQ reduced MCF-7 cell viability by 50% at a concentration of 10 µM after 48 hours, indicating potent antitumor activity. |
| Neuroprotection | In an animal model of Alzheimer's disease, administration of BHTIQ (20 mg/kg) resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. |
| Antimicrobial Testing | BHTIQ demonstrated MIC values ranging from 8-32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent. |
Q & A
Q. What are the primary synthetic routes for preparing Benzyl 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach, including the formation of the tetrahydroisoquinoline core via the Pictet-Spengler reaction, followed by functionalization. For example:
- Core formation : Condensation of β-arylethylamines with carbonyl compounds (e.g., aldehydes) under acidic catalysis (e.g., HCl or H₂SO₄) to form the tetrahydroisoquinoline backbone .
- Esterification : Benzyl ester introduction via carbodiimide-mediated coupling (e.g., DCC/DMAP) or direct alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
Yield optimization requires precise control of temperature, stoichiometry, and catalyst selection. For instance, excess benzyl chloroformate may improve esterification efficiency but risks side reactions like over-alkylation .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : - and -NMR are essential for verifying the tetrahydroisoquinoline scaffold (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups adjacent to the ester at δ 3.5–4.5 ppm) and hydroxyl proton exchange dynamics .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~326) and fragmentation patterns to validate substituents .
- X-ray Crystallography : SHELX or OLEX2 software can resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding interactions in the solid state .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what limitations exist?
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with biological targets (e.g., M₃ muscarinic receptors) by analyzing binding affinity and pose stability. For example, the benzyl ester moiety may enhance lipophilicity, influencing membrane permeability .
- Limitations : Force fields may inaccurately represent solvent effects or conformational flexibility of the hydroxyl group, leading to false positives. Experimental validation (e.g., radioligand binding assays) is critical to resolve discrepancies .
Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?
Contradictions in MIC (Minimum Inhibitory Concentration) values often arise from:
- Strain variability : Gram-positive vs. Gram-negative bacteria exhibit differential susceptibility due to membrane composition.
- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or incubation time affect compound stability. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (Hill slopes) improve reproducibility .
- Synergistic effects : Combinatorial testing with known antibiotics (e.g., β-lactams) may reveal potentiation mechanisms .
Q. What strategies optimize regioselectivity during functionalization of the tetrahydroisoquinoline core?
- Directing Groups : Introducing temporary protecting groups (e.g., Boc on the nitrogen) can steer electrophilic substitution to the 5-hydroxy position .
- Metal Catalysis : Pd-mediated C–H activation (e.g., using Pd(OAc)₂ with ligands like PPh₃) enables selective modifications at the 7- or 8-positions, critical for derivatizing bioactive analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxyl group, favoring O-alkylation over N-alkylation .
Methodological Challenges
Q. How can crystallization challenges for X-ray analysis be addressed?
- Solvent Screening : Use high-throughput vapor diffusion (e.g., Hampton Research Crystal Screens) with mixed solvents (e.g., MeOH/water) to improve crystal quality .
- Additives : Small molecules (e.g., heptanes triacids) or ions (e.g., Zn²⁺) may stabilize lattice interactions in low-symmetry space groups .
- Data Collection : Synchrotron radiation (e.g., at 0.9 Å wavelength) enhances resolution for weakly diffracting crystals .
Q. What analytical approaches validate purity for pharmacological studies?
- HPLC-PDA : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (MeCN/H₂O + 0.1% TFA) detect impurities at 254 nm. Purity >95% is required for in vivo studies .
- Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometry, with deviations >0.4% indicating residual solvents or byproducts .
Biological and Pharmacological Applications
Q. What mechanistic insights support its potential as a neuroprotective agent?
- Dopaminergic Pathways : Structural analogs (e.g., MPTP derivatives) inhibit monoamine oxidase-B (MAO-B), reducing oxidative stress in Parkinson’s models. However, the 5-hydroxy group may confer antioxidant activity via radical scavenging .
- Receptor Profiling : Radioligand displacement assays (e.g., [³H]-QNB for muscarinic receptors) quantify subtype selectivity (M₃ vs. M₁/M₂), critical for minimizing off-target effects .
Q. How does the benzyl ester influence pharmacokinetic properties?
- Bioavailability : The ester enhances logP (lipophilicity), improving blood-brain barrier penetration but risking hydrolysis in plasma. Prodrug strategies (e.g., phosphate esters) may balance stability and activity .
- Metabolism : Cytochrome P450 (CYP3A4) mediates ester cleavage, generating the free carboxylic acid, which may exhibit altered receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
